1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one
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Overview
Description
1-{3,9-Diazabicyclo[421]nonan-3-yl}ethan-1-one is a bicyclic compound featuring a diazabicyclo structure
Preparation Methods
The synthesis of 1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide . This one-pot methodology allows for the diastereoselective synthesis of the compound.
Chemical Reactions Analysis
1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Medicine: Its potential therapeutic applications are being explored in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, as a dual orexin receptor antagonist, it binds to orexin receptors, inhibiting their activity and thereby modulating sleep-wake cycles . As a serotonin reuptake inhibitor, it prevents the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood .
Comparison with Similar Compounds
1-{3,9-Diazabicyclo[4.2.1]nonan-3-yl}ethan-1-one can be compared with other similar compounds such as:
3,9-Diazabicyclo[4.2.1]nonan-4-one: This compound shares a similar bicyclic structure but differs in its functional groups.
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-3-methylbutan-1-one: This compound has an additional methyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11-5-4-8-2-3-9(6-11)10-8/h8-10H,2-6H2,1H3 |
InChI Key |
BUPJOAWNPBLYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2CCC(C1)N2 |
Origin of Product |
United States |
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